Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate
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Overview
Description
Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate typically involves the reaction of appropriate esters with biguanide hydrochlorides . The reaction conditions often include the use of solvents such as dioxane and water, with sodium carbonate as a base . Microwave irradiation can also be employed to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions at high temperatures for short durations . These methods are designed to optimize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted triazine compounds .
Scientific Research Applications
Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit cell division by interfering with DNA synthesis and repair . The compound’s effects are often mediated through its binding to enzymes or receptors involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives such as:
Uniqueness
Methyl 2-(4-amino-1,3,5-triazin-2-yl)hydrazinecarboxylate is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H8N6O2 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
methyl N-[(4-amino-1,3,5-triazin-2-yl)amino]carbamate |
InChI |
InChI=1S/C5H8N6O2/c1-13-5(12)11-10-4-8-2-7-3(6)9-4/h2H,1H3,(H,11,12)(H3,6,7,8,9,10) |
InChI Key |
RQZWPVJAWASFLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NNC1=NC=NC(=N1)N |
Origin of Product |
United States |
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